molecular formula C16H21F2N3O3 B6715414 N-[1-[2-(difluoromethoxy)phenyl]propyl]-4-methyl-3-oxopiperazine-1-carboxamide

N-[1-[2-(difluoromethoxy)phenyl]propyl]-4-methyl-3-oxopiperazine-1-carboxamide

Cat. No.: B6715414
M. Wt: 341.35 g/mol
InChI Key: YDJXXOWYOYCSKT-UHFFFAOYSA-N
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Description

N-[1-[2-(difluoromethoxy)phenyl]propyl]-4-methyl-3-oxopiperazine-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The presence of the difluoromethoxy group and the piperazine ring in its structure contributes to its distinct physicochemical properties, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[1-[2-(difluoromethoxy)phenyl]propyl]-4-methyl-3-oxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N3O3/c1-3-12(11-6-4-5-7-13(11)24-15(17)18)19-16(23)21-9-8-20(2)14(22)10-21/h4-7,12,15H,3,8-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJXXOWYOYCSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1OC(F)F)NC(=O)N2CCN(C(=O)C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(difluoromethoxy)phenyl]propyl]-4-methyl-3-oxopiperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of aromatic compounds, which can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling reactions . The difluoromethoxylated ketones serve as versatile building blocks for the synthesis of challenging OCF2H-bearing N-heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods to transfer CF2H to specific sites on the aromatic ring . These processes are optimized for high yield and purity, ensuring the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(difluoromethoxy)phenyl]propyl]-4-methyl-3-oxopiperazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted aromatic oxides, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of N-[1-[2-(difluoromethoxy)phenyl]propyl]-4-methyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance binding affinity to target proteins through weak hydrogen-bonding interactions, while the piperazine ring may contribute to the compound’s overall stability and bioactivity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the difluoromethoxy group and the piperazine ring. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry .

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